molecular formula C9H13NO B063551 (1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one CAS No. 166878-95-1

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one

Cat. No.: B063551
CAS No.: 166878-95-1
M. Wt: 151.21 g/mol
InChI Key: PLVRZBWQGYYDIP-KVFPUHGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one, also known as ATD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. ATD is a non-steroidal aromatase inhibitor that has been shown to have various biological effects, making it a promising compound for research purposes.

Mechanism of Action

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one acts as a competitive inhibitor of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, this compound reduces the amount of estrogen produced in the body. This mechanism of action has been well-studied and validated through various experiments.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased testosterone levels, decreased estrogen levels, and improved bone density. It has also been proposed to have potential applications in the treatment of breast cancer, as it can inhibit the growth of estrogen-dependent tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one in lab experiments is its well-established mechanism of action and synthesis method. This makes it a reliable and consistent compound for research purposes. However, one limitation of this compound is its relatively low potency compared to other aromatase inhibitors, which may require higher concentrations for effective inhibition.

Future Directions

There are several future directions for research related to (1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one, including its potential applications in the treatment of breast cancer, its effects on brain function and cognition, and its role in the regulation of bone density. Additionally, further modifications to the synthesis process may improve the yield and purity of the final product, making it a more viable compound for research purposes.

Synthesis Methods

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one is synthesized through a multi-step process that involves the reaction of various chemicals, including 1,2,3,4-tetrahydroisoquinoline, ethyl acetoacetate, and sodium hydroxide. The synthesis process has been well-established in the literature, and several modifications have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one has been primarily used in research related to the regulation of estrogen levels in the body. It has been shown to inhibit the aromatase enzyme, which converts androgens to estrogens. This inhibition can be useful in studying the effects of estrogen on various biological processes, such as bone density, brain function, and cancer development.

Properties

166878-95-1

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(1S,2R,6S,7R)-4-azatricyclo[5.2.1.02,6]decan-10-one

InChI

InChI=1S/C9H13NO/c11-9-5-1-2-6(9)8-4-10-3-7(5)8/h5-8,10H,1-4H2/t5-,6+,7-,8+

InChI Key

PLVRZBWQGYYDIP-KVFPUHGPSA-N

Isomeric SMILES

C1C[C@H]2[C@@H]3CNC[C@@H]3[C@@H]1C2=O

SMILES

C1CC2C3CNCC3C1C2=O

Canonical SMILES

C1CC2C3CNCC3C1C2=O

synonyms

4,7-Methano-1H-isoindol-8-one,octahydro-,(3a-alpha-,4-bta-,7-bta-,7a-alpha-)-(9CI)

Origin of Product

United States

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